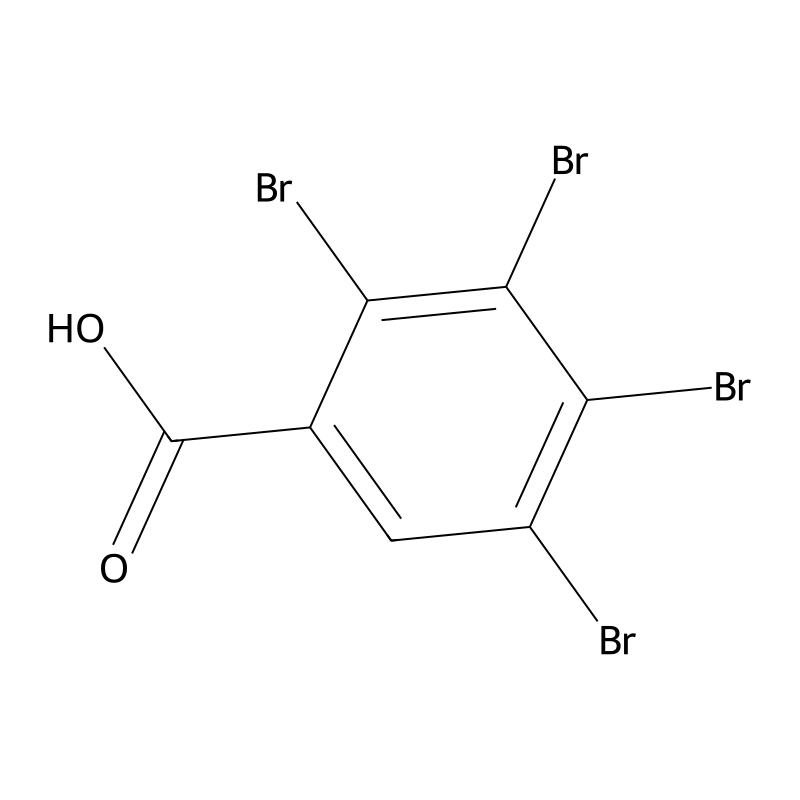

2,3,4,5-Tetrabromobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3,4,5-Tetrabromobenzoic acid safety data sheet

Metabolic Pathway and Disposition

TBBA is the primary metabolite of the flame retardant 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB, also known as TBB), a component of commercial mixtures like Firemaster 550 [1] [2]. The following diagram illustrates the metabolic fate of EH-TBB in the body, based on rodent and human model studies [3] [4].

Key findings from disposition studies are summarized in the table below.

| Aspect | Findings in Rodent Models | Relevance for Human Risk Assessment |

|---|---|---|

| Absorption | High absorption (~85%) after low oral doses; decreased at higher doses [3] [4]. | Suggests efficient absorption is likely in humans, especially at common exposure levels. |

| Metabolism | Rapidly hydrolyzed to TBBA; further converted to sulfate and glycine conjugates [3] [4]. | In vitro studies confirm similar hydrolysis in human hepatic tissues [1]. |

| Distribution | No significant tissue bioaccumulation after repeated administration [3] [4]. | Indicates low potential for bioaccumulation. |

| Elimination | Eliminated via both feces (parent TBBA) and urine (conjugated TBBA) [3] [4]. | Urinary TBBA is validated as a biomarker for human exposure studies [1] [2]. |

Toxicity and Health Effects

Toxicological data indicates several potential health concerns, though evidence is primarily from in vitro and animal studies.

| Effect Category | Findings | Evidence Level |

|---|---|---|

| Cytotoxicity | TBBA reduced cell viability in Human Umbilical Vein Endothelial Cells (HUVECs) and was more toxic than its parent compound, EH-TBB [5]. | In vitro |

| Endocrine Disruption | The parent mixture, Firemaster 550, is identified as an endocrine disruptor and obesogen in rat models, altering thyroid function and causing early puberty and weight gain in offspring [1]. | In vivo (rat) |

| Human Exposure | Widespread detection of TBBA in human urine (72.4% of a cohort); exposure linked to hand-to-dust contact [1] [2]. | Biomonitoring |

Exposure Assessment and Risk Management

For researchers, measuring urinary TBBA is a key method for assessing exposure.

- Analytical Methodology: A high-throughput method exists for quantifying TBBA in urine using enzymatic deconjugation, solid-phase extraction, and HPLC-MS/MS detection [6]. This method has been successfully applied in human studies [1] [2].

- Primary Exposure Route: Indoor dust containing EH-TBB is a major source. Levels of EH-TBB on hands are positively correlated with urinary TBBA, suggesting hand-to-mouth contact as a key exposure route [1] [2].

- Risk Mitigation: Frequent hand washing is associated with reduced levels of EH-TBB on hands and lower urinary TBBA, indicating it is an effective intervention [1] [2].

Conclusion for Research Professionals

In lieu of a standard SDS, this synthesis of peer-reviewed research provides a foundation for risk assessment:

- TBBA itself is not a high-volume industrial product but a biomarker of exposure to EH-TBB/Firemaster 550.

- The compound shows potential for cytotoxicity and endocrine disruption based on preliminary data.

- Primary management should focus on limiting exposure to the parent compound (EH-TBB) through good hygiene practices, particularly in environments with elevated dust levels.

References

- 1. Urinary Tetrabromobenzoic Acid (TBBA) as a Biomarker of ... [pmc.ncbi.nlm.nih.gov]

- 2. Urinary tetrabromobenzoic acid (TBBA) as a biomarker of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Disposition of the Emerging Brominated Flame Retardant, 2 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Disposition of the Emerging Brominated Flame Retardant, -Ethylhexyl... [pmc.ncbi.nlm.nih.gov]

- 5. Effects of novel brominated flame retardants and ... [sciencedirect.com]

- 6. Quantification of three chlorinated dialkyl phosphates, diphenyl... [pmc.ncbi.nlm.nih.gov]

2,3,4,5-Tetrabromobenzoic acid NMR spectrum

What Is Known About TBBA

The available literature primarily covers the environmental science and toxicology of 2,3,4,5-Tetrabromobenzoic Acid (TBBA). Here is a summary of its key contexts:

| Context | Description |

|---|---|

| Biomarker of Exposure [1] | TBBA is a urinary metabolite of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), part of Firemaster 550. |

| Analytical Measurement [2] | Measured in urine via HPLC/tandem mass spectrometry; lower limit of detection in NHANES is 0.05 ng/mL [2]. |

| In Vitro Metabolism [3] | TBB is consistently metabolized to TBBA in human and rat tissues via cleavage of the 2-ethylhexyl chain. |

Experimental Workflow for NMR Analysis

Based on standard protocols for NMR analysis of organic compounds [4], the general workflow can be summarized in the diagram below. This outlines the key steps you would follow to obtain the spectrum.

References

synthesis of 2,3,4,5-Tetrabromobenzoic acid

Synthesis and Purification Protocol

Based on a 2022 study, the most efficient method for synthesizing pentabromobenzoic acid involves the exhaustive bromination of benzoic acid. The following table summarizes the key aspects of this protocol, which is a relevant starting point for understanding the synthesis of tetrabrominated derivatives [1].

| Aspect | Details |

|---|---|

| Target Compound | 2,3,4,5,6-Pentabromobenzoic Acid (PBA) |

| Reaction Type | Exhaustive bromination of benzoic acid [1] |

| Reagent | 1,3-Dibromoisocyanuric Acid (DBI) [1] |

| Solvent/Medium | Concentrated Sulfuric Acid (H₂SO₄) [1] |

| Key Purification Challenge | Crude product is often contaminated with 2,3,4,5-Tetrabromobenzoic Acid (TBA) and pentabromobenzene [1] |

| Purification Method | A simple purification protocol was developed (specific steps not detailed in the available abstract) [1] |

| Structure Confirmation | Single-crystal X-ray diffractometry [1] |

The synthesis and purification workflow for this reaction can be visualized as follows:

Application and Detection Context

Although direct synthesis protocols for this compound are scarce in the search results, it is prominently identified as a metabolite and a biomarker of exposure to certain flame retardants.

- Metabolite of Flame Retardants: this compound (TBBA) is the primary urinary metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), a major component in the flame retardant mixture Firemaster 550 [2] [3].

- Biomarker of Exposure: Urinary TBBA is used as a biomarker in human exposure studies. Research indicates that exposure occurs through contact with household dust and that frequent hand washing can reduce body burden [2].

- Standardized Monitoring: Its importance is underscored by its inclusion in major health studies. For instance, the National Health and Nutrition Examination Survey (NHANES) measures urinary TBBA with a lower limit of detection of 0.05 ng/mL to assess population-wide exposure to replacement flame retardants [4].

Key Experimental Methods for Detection

For researchers analyzing this compound, particularly in biological or environmental samples, the following methodologies are employed [2] [4]:

- Sample Preparation: Enzymatic hydrolysis of urinary conjugates followed by automated off-line solid phase extraction.

- Separation and Detection: Reversed-phase high-performance liquid chromatography (HPLC) coupled with isotope dilution-electrospray ionization tandem mass spectrometry (ESI-MS/MS).

- Sample Type: The method has been validated for use with urine samples (typically 0.2 mL).

References

Comprehensive Application Notes and Protocols: Bromination Methods for Benzoic Acid Derivatives in Drug Development

Introduction to Bromination Strategies for Benzoic Acid Derivatives

Brominated benzoic acid derivatives represent crucial synthetic intermediates in pharmaceutical chemistry, materials science, and organic synthesis. The incorporation of bromine atoms into benzoic acid scaffolds enables diverse functionalizations through subsequent cross-coupling reactions, nucleophilic substitutions, and structural elaborations. These transformations are particularly valuable in drug discovery programs where rapid diversification of aromatic cores is essential for structure-activity relationship studies and metabolite synthesis. The strategic bromination of benzoic acid derivatives allows access to regioisomers that are challenging to prepare through direct electrophilic substitution, owing to the deactivating nature of the carboxyl group which directs electrophiles predominantly to the meta-position under classical conditions.

The development of selective bromination methodologies has evolved significantly beyond traditional electrophilic aromatic substitution. Contemporary approaches include transition metal-catalyzed C–H activation, rad-mediated benzylic functionalization, and halogen-oriented synthesis from pre-halogenated precursors. Each strategy offers distinct advantages in terms of regioselectivity, functional group tolerance, and operational simplicity. This document provides comprehensive application notes and experimental protocols for the most practically useful bromination methods of benzoic acid derivatives, with particular emphasis on recent advances in meta-selective C–H bromination that overcome inherent electronic biases in these electron-deficient arene systems.

Bromination Methodologies Overview

The following table summarizes the principal bromination methods available for functionalizing benzoic acid derivatives, along with their key characteristics and limitations:

Table 1: Comprehensive Overview of Bromination Methods for Benzoic Acid Derivatives

| Method | Regioselectivity | Reagents & Conditions | Substrate Scope | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-Catalyzed meta-C–H Bromination | meta-Selective | Pd(OAc)₂ (10 mol%), N-Bromophthalimide, N-Tf-β-Ala-OH (30 mol%), Pentafluorobenzoic acid, HFIP, 90°C, Ar [1] | Aniline derivatives; Complex substituted benzoic acids | Overcomes innate ortho/para selectivity; Excellent functional group tolerance | Requires directing group installation/removal |

| Classical Benzylic Bromination | Benzylic position | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, reflux, hν or Δ [2] [3] | Alkyl-substituted benzoic acids | Radical mechanism; No metal catalysts; High selectivity for benzylic position | Requires benzylic C-H bonds; Limited to side-chain functionalization |

| Grignard Formation-Carboxylation | Bromine introduction via halogenswap | 1. Mg⁰, dry Et₂O, reflux; 2. CO₂(g); 3. Acidic workup [4] | Bromobenzene derivatives | One-pot procedure from aryl halides; High atom economy | Requires pre-brominated arene; Anhydrous conditions critical |

The selection of an appropriate bromination strategy depends on multiple factors, including the desired regiochemistry, substitution pattern of the starting material, and functional group compatibility. Pd-catalyzed methods offer unprecedented access to meta-brominated products that are difficult to obtain through conventional approaches, while benzylic bromination provides straightforward functionalization of alkyl side chains. The Grignard carboxylation pathway represents a valuable circumventive approach for preparing benzoic acids from pre-halogenated precursors when direct bromination is challenged by selectivity issues.

Experimental Protocols

Protocol 1: Pd-Catalyzed Meta-C–H Bromination of Aniline Derivatives

This protocol describes a palladium-catalyzed regioselective bromination of aniline derivatives at the meta-position, overcoming the inherent electronic bias for ortho/para substitution in these electron-rich systems [1].

- Reaction Setup: In an argon-filled glove box, combine carbamate-protected aniline substrate 1a (0.20 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), N-triflyl-β-alanine (0.06 mmol, 30 mol%), pentafluorobenzoic acid (1.0 mmol, 5.0 equiv.), and N-bromophthalimide (0.40 mmol, 2.0 equiv.) in HFIP (2.0 mL) in a sealed tube.

- Reaction Conditions: Seal the reaction vessel and heat at 90°C with vigorous stirring for 24-48 hours. Monitor reaction progress by TLC or LC-MS.

- Workup Procedure: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the meta-brominated aniline derivative 2a.

- Yield Assessment: Typical yields range from 70-93% with mono-/di-bromination ratios of approximately 2.2:1 to 4.0:1 depending on substrate and exact conditions [1].

- Critical Notes: The addition of pentafluorobenzoic acid is crucial for achieving high yields, potentially acting as an activator for both the brominating reagent and the Pd(II) catalyst. The electron-deficient amide ligand significantly enhances reaction efficiency and selectivity.

Protocol 2: Benzylic Bromination of Alkyl-Substituted Benzoic Acids

This procedure describes the radical-mediated bromination of benzylic positions adjacent to aromatic rings using N-bromosuccinimide (NBS), providing valuable benzyl bromide intermediates [2] [3].

- Reaction Setup: Dissolve alkyl-substituted benzoic acid substrate (5.0 mmol, 1.0 equiv.) in anhydrous CCl₄ (25 mL) in a round-bottom flask equipped with a reflux condenser. Add N-bromosuccinimide (5.5 mmol, 1.1 equiv.) and benzoyl peroxide (0.25 mmol, 5 mol%).

- Initiation: Heat the mixture at reflux with stirring under illumination using a 60W incandescent lamp or sunlight. Alternatively, the reaction can be initiated by AIBN (azobisisobutyronitrile) at lower temperatures (70-80°C).

- Reaction Monitoring: Monitor the reaction by TLC until complete consumption of the starting material (typically 2-6 hours). The reaction can also be monitored by the disappearance of the orange NBS color.

- Workup Procedure: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water (2 × 15 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

- Purification: Purify the crude benzylic bromide by flash chromatography on silica gel (eluent: hexanes/ethyl acetate) or by recrystallization if appropriate.

- Yield Assessment: Yields typically range from 65-90% depending on the substitution pattern and accessibility of the benzylic position [3].

- Mechanistic Insight: The reaction proceeds through a radical chain mechanism wherein the bromine radical abstracts the benzylic hydrogen, generating a resonance-stabilized benzylic radical that subsequently abstracts bromine from Br₂ or NBS [2].

- Safety Considerations: Benzylic bromides are potent lachrymators and alkylating agents—perform all operations in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3: Synthesis of Benzoic Acid via Grignard Carboxylation of Bromobenzene

This classic protocol describes the preparation of benzoic acid from bromobenzene through Grignard formation and subsequent carboxylation, providing an alternative approach to brominated benzoic acids via halogen exchange [4].

- Grignard Formation: In a flame-dried round-bottom flask under inert atmosphere, add magnesium turnings (12 mmol, 1.2 equiv.) and a crystal of iodine. Add a solution of bromobenzene (10 mmol, 1.0 equiv.) in anhydrous diethyl ether (20 mL) dropwise, initiating the reaction gently if necessary with minimal heat. After initiation, maintain gentle reflux until most magnesium is consumed (approximately 1-2 hours).

- Carboxylation: Cool the phenylmagnesium bromide solution to 0°C and slowly pour onto crushed dry ice (approximately 50 g) in a separate flask. Allow the mixture to warm slowly to room temperature as the CO₂ sublimes and is consumed.

- Acidic Workup: Quench the reaction by careful addition of 10% HCl solution (30 mL) with cooling. Extract the aqueous layer with diethyl ether (3 × 20 mL). Combine the organic extracts and wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

- Purification: Recrystallize the crude benzoic acid from hot water to afford pure benzoic acid as white crystals.

- Yield Assessment: Typical yields range from 70-85% after recrystallization [4].

- Application Note: This method can be adapted for the synthesis of substituted benzoic acids by starting with appropriately substituted bromoarenes, provided they are compatible with Grignard formation.

Strategic Workflow for Method Selection

The following diagram illustrates the decision-making process for selecting an appropriate bromination strategy based on synthetic goals and substrate characteristics:

Diagram 1: Strategic workflow for selecting bromination methods based on substrate characteristics and synthetic objectives

This decision pathway emphasizes the complementary nature of available bromination methodologies. For substrates bearing appropriately positioned directing groups, the Pd-catalyzed meta-C–H bromination offers unparalleled access to challenging regiochemical outcomes. For alkyl-substituted derivatives, classical benzylic bromination provides straightforward access to reactive intermediates for further elaboration. When working from halogenated precursors, the Grignard carboxylation pathway represents a valuable circumventive approach to benzoic acid frameworks.

Pharmaceutical Applications

Drug Synthesis Applications

Brominated benzoic acid derivatives serve as key synthetic intermediates in the preparation of numerous pharmaceutical compounds and biologically active molecules:

- Quinazoline Synthesis: 2-Bromobenzoic acid undergoes copper-catalyzed coupling with 2-aminobenzimidazole to form benzimidazo[1,2-a]quinazoline-5(7H)-one, a privileged scaffold in medicinal chemistry, achieving 93% yield under Ullmann-Goldberg conditions [5].

- 5-HT4 Receptor Ligands: Benzoate derivatives like ML10302 serve as serotonin 5-HT4 receptor-selective ligands with high affinity (pKi 9.0), demonstrating the pharmaceutical relevance of functionalized benzoic acid scaffolds [6].

- Acetylcholinesterase Inhibitors: Benzoate-tacrine hybrids have been developed as multifunctional agents for Alzheimer's disease, exhibiting remarkable acetylcholinesterase inhibition (IC₅₀ = 5.63 nM) and Aβ aggregation inhibition (IC₅₀ = 51.81 nM) [6].

Table 2: Pharmaceutical Applications of Brominated Benzoic Acid Derivatives

| Therapeutic Area | Target Compound | Brominated Intermediate | Key Transformation | Biological Activity |

|---|---|---|---|---|

| Neurological Disorders | Benzoate-tacrine hybrids | 2-Bromobenzoic acid | Ullmann-Goldberg coupling | AChE inhibition, Aβ aggregation inhibition [6] |

| Serotonin Modulation | ML10302 analogs | Meta-brominated benzoate | Suzuki cross-coupling | 5-HT4 receptor agonism/antagonism [6] |

| Anticancer Agents | Quinazoline derivatives | 2-Bromobenzoic acid | Cyclocondensation | Kinase inhibition, Cytotoxic activity [5] |

| Antibacterial Agents | Fluoroquinolone antibiotics | Halogenated benzoic acids | Sandmeyer-type reactions | DNA gyrase inhibition [7] |

Derivative Transformations

The brominated products obtained through these methodologies undergo diverse functionalizations to access valuable synthetic intermediates:

- Cross-Coupling Reactions: The bromo group in meta-brominated benzoic acids serves as a handle for palladium-catalyzed cross-coupling reactions, including Suzuki (boronation), Sonogashira (alkynylation), and Heck (olefination) transformations.

- Nucleophilic Displacement: Benzylic bromides readily undergo nucleophilic substitution with oxygen, nitrogen, and sulfur nucleophiles to access ethers, amines, and thioethers.

- Elimination Reactions: Benzylic bromides can undergo base-mediated elimination to form styrene derivatives, which are valuable monomers and synthetic intermediates [3].

Troubleshooting and Optimization

Common Challenges and Solutions

- Low Yields in Meta-C–H Bromination: Ensure strict anaerobic conditions and use freshly prepared Pd(OAc)₂. The pentafluorobenzoic acid additive must be of high purity and anhydrous. Increasing the loading of N-triflyl-β-alanine ligand to 30 mol% may improve conversion [1].

- Poor Benzylic Selectivity: For benzylic bromination, maintain a low concentration of Br₂ by using NBS rather than molecular bromine. Control the radical initiation source carefully—benzoyl peroxide at reflux generally provides better selectivity than photochemical initiation for sensitive substrates [2] [3].

- Grignard Initiation Issues: Ensure magnesium turnings are freshly polished to remove oxide layers. The use of a crystal of iodine or 1,2-dibromoethane can facilitate initiation. For recalcitrant substrates, a small amount of pre-formed Grignard reagent can be used to initiate the reaction [4].

Analytical Considerations

- Characterization of Regioisomers: Meta-brominated products can be distinguished from ortho/para isomers by ¹H NMR spectroscopy through analysis of the aromatic proton splitting patterns and chemical shifts. Nuclear Overhauser Effect (NOE) experiments can provide definitive structural confirmation.

- Monitoring Reaction Progress: For metal-catalyzed brominations, ICP-MS analysis can track palladium levels in final products to ensure compliance with pharmaceutical specifications (<10 ppm for drug substances).

- Stability of Products: Benzylic bromides are prone to hydrolysis and should be stored under anhydrous conditions at reduced temperature. Meta-brominated benzoic acids are generally stable at room temperature for extended periods.

Conclusion

The bromination methodologies detailed in these application notes provide comprehensive coverage of the synthetic strategies available for functionalizing benzoic acid derivatives. The recent development of Pd-catalyzed meta-C–H bromination represents a significant advance in regioselective functionalization of these electron-deficient arenes, complementing classical benzylic bromination and Grignard-based approaches. Each method offers distinct advantages that can be strategically employed based on substrate structure and desired regioisomer.

The experimental protocols provided herein have been optimized for reproducibility and practical utility in medicinal chemistry and drug development settings. The strategic workflow facilitates appropriate method selection based on synthetic objectives and substrate characteristics. As pharmaceutical research continues to demand increasingly complex aromatic architectures, these bromination methodologies will remain essential tools for the synthetic chemist's repertoire, enabling efficient access to valuable intermediates for drug discovery and development.

References

- 1. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and... [pmc.ncbi.nlm.nih.gov]

- 2. Benzylic Bromination and Benzylic Oxidation [masterorganicchemistry.com]

- 3. Benzylic Bromination [chemistrysteps.com]

- 4. How will you synthesize benzoic from bromobenzene? acid [vedantu.com]

- 5. Bromobenzoic Acid - an overview [sciencedirect.com]

- 6. sciencedirect.com/topics/medicine-and-dentistry/ benzoic - acid ... [sciencedirect.com]

- 7. US4851160A - Process for the preparation of benzoic acid derivatives [patents.google.com]

purification of 2,3,4,5-Tetrabromobenzoic acid

Chemical Background and Significance

2,3,4,5-Tetrabromobenzoic acid (TBBA) is a brominated aromatic compound with specific applications in research and industry.

- Role as a Metabolite: TBBA is recognized in public health research as a urinary metabolite of 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) [1] [2], a brominated flame retardant used in products like Firemaster BZ-54 and Firemaster 550 [1] [2]. Its detection in urine is used as a biomarker for human exposure to these substances [3].

- Analytical Measurement: The CDC's National Health and Nutrition Examination Survey (NHANES) employs high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to measure TBBA in urine, with a reported limit of detection (LOD) of 0.05 µg/L [3].

Adapted Purification Protocol from a Related Compound

While a direct protocol for purifying TBBA was not located, a robust method for purifying the closely related 2,3,4,5,6-pentabromobenzoic acid is available [4]. Given their similar chemical structures and properties, this protocol can serve as a strategic starting point for purifying TBBA, with necessary adjustments.

The workflow below outlines the key stages of this purification strategy.

Disclaimer: This protocol is adapted from a synthesis for pentabromobenzoic acid [4]. You must validate and optimize all steps for your specific sample of TBBA.

Detailed Procedure

Initial Solvent Extraction

- Objective: Remove acidic impurities and isolate the crude brominated benzoic acid fraction.

- Procedure: Quench the reaction mixture and air-dry the resulting solid. Use a sintered glass filter for extraction.

- Key Parameter: Perform three successive extractions with small portions of diethyl ether (Et₂O). This ensures complete dissolution of the target brominated acids while leaving by-products like cyanuric acid as an insoluble solid on the filter [4].

Base Treatment and Washing

- Objective: Separate the target acid from less brominated by-products and neutral organic impurities.

- Procedure: Combine the ether extracts and evaporate the solvent. Boil the resulting crude solid with an excess of 5% sodium carbonate (Na₂CO₃) aqueous solution. Filter the hot suspension rapidly.

- Rationale: The target TBBA and any less brominated benzoic acids will form water-soluble sodium salts. However, TBBA's sodium salt is less soluble and will precipitate upon cooling, while salts of more soluble by-products remain in solution. The hot filtration removes insoluble neutral impurities [4].

Precipitation of the Acid

- Objective: Regenerate the pure organic acid from its salt form.

- Procedure: Recover the precipitated sodium salt of TBBA by filtration. Acidify this salt with concentrated hydrochloric acid (HCl) to yield the solid, impure TBBA [4].

Recrystallization

- Objective: Achieve final high purity and single-crystal quality.

- Procedure: Recrystallize the acid from toluene via slow cooling.

- Expected Outcome: This final step produces analytically pure, X-ray quality crystals [4].

Comparative Data for Brominated Benzoic Acids

The table below summarizes key information for TBBA and its closely related compound, pentabromobenzoic acid.

| Property | This compound (TBBA) | 2,3,4,5,6-Pentabromobenzoic Acid (PBA) |

|---|---|---|

| Primary Context | Metabolite of EH-TBB flame retardant [1] [3] [2] | Synthetic building block for coordination chemistry & materials science [4] |

| Analytical LOD in Urine | 0.05 µg/L [3] | Not applicable |

| Key Purification Steps | Information not located in search results | 1. Ether extraction 2. Na₂CO₃ wash & precipitation 3. Acidification 4. Recrystallization from toluene [4] | | Reported Yield (for PBA) | Not applicable | ~61% after purification [4] |

Guidance for Protocol Development

To establish a reliable purification method for TBBA, consider these steps:

- Confirm Identity: Use techniques like mass spectrometry (MS) and NMR to confirm the molecular structure and identify major impurities in your crude product [4].

- Optimize Solvents: Test the solubility of your crude TBBA in various solvents (e.g., ether, toluene, methanol) to optimize extraction and recrystallization efficiency.

- Monitor Purity: Use Thin-Layer Chromatography (TLC) or HPLC to monitor the progress of purification and confirm the final purity.

References

Comprehensive Application Notes and Protocols: Recrystallization of 2,3,4,5-Tetrabromobenzoic Acid for Pharmaceutical Development

Introduction to Recrystallization Principles

Recrystallization represents one of the most critical purification techniques in synthetic chemistry, particularly within pharmaceutical development where compound purity directly influences biological activity and regulatory approval. This purification method leverages the fundamental principle that most solid compounds demonstrate temperature-dependent solubility in solvents, being more soluble at elevated temperatures and less soluble at reduced temperatures [1]. The process achieves purification through several mechanisms: dissolution of the impure material in minimal hot solvent, removal of insoluble impurities via filtration, and subsequent crystallization during controlled cooling where the crystalline lattice preferentially incorporates molecules of the desired compound while excluding structurally dissimilar impurities [1].

For brominated aromatic compounds like 2,3,4,5-tetrabromobenzoic acid, recrystallization presents particular challenges and opportunities. The presence of multiple bromine atoms creates a high molecular weight compound with distinctive solubility characteristics and potential for halogen bonding that can influence crystal packing and solvent interactions. These characteristics must be carefully considered when developing purification protocols for pharmaceutical applications, where consistency in crystal form and purity is essential. The process becomes particularly crucial when preparing reference standards, clinical trial materials, or final active pharmaceutical ingredients (APIs) where stringent purity specifications must be met.

Solvent Selection Strategy

Fundamental Solvent Selection Criteria

Selecting an appropriate recrystallization solvent is arguably the most critical step in method development, as it directly impacts yield, purity, crystal morphology, and operational efficiency. An ideal solvent should fulfill multiple criteria that sometimes present competing priorities, requiring careful optimization [2] [3]. The solvent must demonstrate temperature-dependent solubility for the target compound, with high solubility near its boiling point and significantly reduced solubility at room temperature or below [4]. This differential creates the driving force for crystal formation and growth during cooling. Additionally, the solvent should either readily dissolve impurities at all temperatures, maintaining them in the mother liquor during crystallization, or completely fail to dissolve impurities, allowing their removal via hot filtration [4].

The solvent must be chemically compatible with the target compound, precluding any reactions such as hydrolysis, oxidation, or solvolysis that might degrade the compound during the dissolution process [2]. Practical considerations include sufficient volatility for easy removal from crystal surfaces, appropriate safety profile with minimized toxicity and flammability concerns, and economic viability for potential scale-up [2]. For this compound specifically, the presence of four electron-withdrawing bromine atoms adjacent to the carboxylic acid group creates unique solubility characteristics that differ significantly from unsubstituted benzoic acid, necessitating careful solvent evaluation.

Solvent Systems for Brominated Benzoic Acids

Table 1: Solvent Properties for Recrystallization of this compound

| Solvent | Polarity | Boiling Point (°C) | Solubility Profile | Safety Considerations |

|---|---|---|---|---|

| Water | Very polar | 100 | Very low solubility at all temperatures | Non-flammable, non-toxic |

| Methanol | Polar | 65 | Moderate temperature dependence | Flammable, moderate toxicity |

| Ethanol | Polar | 78 | Good temperature dependence | Flammable, low toxicity |

| Acetic acid (glacial) | Polar | 118 | High solubility at elevated temperatures | Corrosive, strong odor |

| Ethyl acetate | Moderate | 77 | Moderate solubility | Flammable, low toxicity |

| Toluene | Non-polar | 111 | Limited temperature dependence | Flammable, neurotoxin |

| Chloroform | Slightly polar | 61 | Good solubility | Toxic, suspected carcinogen |

| Solvent mixtures | Variable | Variable | Tunable solubility | Dependent on components |

While specific solubility data for this compound is limited in the available literature, we can extrapolate from benzoic acid derivatives and apply the "like dissolves like" principle [4]. Benzoic acid itself demonstrates excellent recrystallization characteristics in water, with solubility increasing dramatically from approximately 0.27 g/100mL at 18°C to 2.2 g/100mL at 75°C [2]. However, the extensive bromination in this compound significantly increases molecular weight and reduces overall polarity, likely diminishing water solubility and making moderately polar organic solvents more appropriate candidates.

Based on structural analogs and recrystallization principles, the most promising single solvents include ethanol (offering good solubility gradient and favorable safety profile), glacial acetic acid (potentially providing high solubility with hydrogen bonding capability), and ethyl acetate (demonstrating intermediate polarity with excellent crystallizing properties). For challenging crystallizations where no single solvent provides optimal characteristics, solvent pairs such as ethanol-water or ethyl acetate-hexane may be employed, allowing fine-tuning of solubility properties [4]. The ethanol-water system is particularly valuable as it combines the dissolution power of ethanol with the reduced solubility provided by water addition during cooling.

Experimental Protocol

Materials and Equipment

- Chemical Requirements: this compound (crude, 2-5g), solvent(s) selected based on preliminary testing (e.g., ethanol, 95%), decolorizing carbon (activated charcoal, 0.1-0.5% w/w)

- Equipment: 250 mL Erlenmeyer flask or round-bottom flask, heating mantle or hot plate with temperature control, variac (if using heating mantle), Buchner funnel with adapter, filtration flask, vacuum source, graduated cylinders, filter paper (fluted for gravity filtration, circle for vacuum filtration), watch glass or crystallizing dish, melting point apparatus, analytical balance [1] [2]

- Safety Equipment: Chemical-resistant gloves, safety goggles, lab coat, fume hood for organic solvents, thermal gloves for handling hot glassware

Recrystallization Procedure

The following procedure assumes the use of ethanol or an ethanol-water system, which typically provides excellent results for brominated aromatic acids. Adjustments may be required for alternative solvent systems.

Step 1: Preliminary Solubility Testing Before proceeding with bulk material, conduct small-scale solubility tests using 10-20 mg of crude compound in 1 mL portions of potential solvents at room temperature and boiling point. This confirms appropriate solvent selection and identifies potential issues before scaling.

Step 2: Dissolution Weigh the crude this compound (2-5 g) and transfer to a 250 mL Erlenmeyer flask. Add a few boiling chips or a magnetic stir bar to prevent bumping. Gradually add the minimum volume of hot solvent (ethanol recommended) required to dissolve the solid when at boiling temperature, typically 50-100 mL per gram of solid [2]. Heat the mixture gently while stirring, using a hot plate or heating mantle. Do not add the heating mantle directly into an outlet; use a variac for intermediate control [1]. Continue adding solvent in small increments until all visible solid has dissolved. Once dissolved, add an additional 10-20% excess solvent to prevent premature crystallization during filtration.

Step 3: Decolorization and Hot Filtration If the solution contains colored impurities, remove the flask from heat and allow to cool slightly below the boiling point. Add a small amount of decolorizing carbon (approximately 0.1-0.5% of the compound weight) [1]. Swirl the mixture gently and return to heat, boiling gently for 5-10 minutes. Meanwhile, set up a filtration assembly with a fluted filter paper in a preheated funnel. Rapidly filter the hot solution through the fluted filter paper to remove the charcoal and any insoluble impurities, collecting the filtrate in a clean Erlenmeyer flask [2]. Work quickly to prevent premature crystallization in the funnel.

Step 4: Crystallization Allow the filtered solution to cool slowly to room temperature undisturbed, typically requiring 20-60 minutes. For difficult crystallizations, seeding with a few crystals of pure compound may initiate nucleation. Once room temperature crystallization is complete, further cool in an ice bath for 10-15 minutes to maximize yield.

Step 5: Isolation and Drying Set up vacuum filtration with a Buchner funnel and appropriate filter paper. Transfer the crystallized mixture to the funnel, applying vacuum to separate crystals from mother liquor. Wash the crystals with a small amount of ice-cold solvent (2-3 mL per gram of solid) to remove adherent impurities. Continue drawing air through the crystals for 5-10 minutes to partially dry them. Transfer crystals to a watch glass and allow to dry completely in a desiccator or under vacuum overnight [2].

Table 2: Troubleshooting Common Recrystallization Issues

| Problem | Potential Causes | Solutions |

|---|---|---|

| No crystal formation | Too much solvent; cooling too rapid; insufficient nucleation | Concentrate solution; seed with pure compound; scratch flask with glass rod |

| Oily separation | Cooling too rapid; solvent inappropriate | Reheat and change solvent or solvent system; slow cooling |

| Low yield | Excessive solvent; incomplete cooling | Reduce solvent volume; extend cooling time in ice bath |

| Poor purity | Too much charcoal; rapid crystallization | Reduce charcoal amount; recrystallize again; slow crystallization |

| Colored product | Insufficient decolorization | Repeat charcoal treatment with fresh carbon |

Process Workflow Visualization

The following diagram illustrates the complete recrystallization workflow for this compound:

Figure 1: Complete Recrystallization Workflow for this compound Purification. Critical steps include using minimal solvent volume and ensuring slow cooling for optimal crystal formation.

Characterization and Analysis

Melting Point Determination

Melting point analysis provides a rapid, informative assessment of purity for crystalline organic compounds. For purified this compound, determine the melting point using a calibrated melting point apparatus. Compare the measured value against the literature value for the pure compound (exact literature value should be verified from current sources). A sharp melting point with ≤2°C range indicates high purity, while a depressed and broad melting point suggests residual impurities requiring additional recrystallization [1]. For comprehensive characterization, perform a mixed melting point by combining equal portions of the purified sample with authentic reference material; consistent melting behavior confirms compound identity.

Advanced Analytical Techniques

While melting point provides initial purity assessment, advanced spectroscopic and chromatographic methods deliver comprehensive characterization essential for pharmaceutical applications:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ( ^1H ) and ( ^{13}C ) NMR spectra should be acquired in appropriate deuterated solvents. The proton NMR should display the single aromatic proton as a distinct singlet, with integration confirming stoichiometry. Carbon NMR should reveal all seven unique carbon environments of the aromatic system.

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to quantify purity. Method development should focus on resolving the target compound from potential synthetic byproducts and decomposition products. Purity ≥99.0% is typically required for pharmaceutical standards.

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular formula through exact mass measurement, while fragmentation patterns provide additional structural confirmation.

- X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray analysis unambiguously establishes molecular geometry and crystal packing, though this is typically reserved for reference standard qualification rather than routine analysis.

Troubleshooting and Optimization

Common Challenges and Solutions

Even with careful protocol execution, recrystallization can present challenges that require method adjustment. Oil formation instead of crystalline solid typically occurs when cooling proceeds too rapidly, preventing orderly crystal lattice assembly. This can be addressed by reheating the oil and implementing slower cooling, perhaps with insulation, or by switching to a different solvent system with better crystallizing properties [4]. If crystal formation refuses to initiate despite supersaturation, try scratching the flask interior at the liquid-air interface with a glass rod to create nucleation sites, or add a seed crystal of pure material if available.

Persistent coloration in the product indicates that colored impurities are co-crystallizing with the target compound. This typically requires repeating the decolorization step with fresh activated charcoal, potentially using a different grade of decolorizing carbon or increasing the contact time with gentle heating. For particularly stubborn impurities, a second recrystallization from fresh solvent may be necessary. If the initial recovery yield is unsatisfactory, concentrate the mother liquor by evaporation and subject it to a second crystallization cycle, though this material will typically be of lower purity than the primary crop.

Process Optimization Strategies

For technology transfer or scale-up to process chemistry, systematic optimization enhances both efficiency and reproducibility:

Table 3: Optimization Parameters for Scale-up

| Parameter | Laboratory Scale | Process Scale | Criticality |

|---|---|---|---|

| Cooling rate | Uncontrolled, ambient | Programmed cooling ramp | High |

| Solvent ratio | Minimal + 10-20% excess | Calculated based on solubility data | High |

| Agitation | Occasional swirling | Controlled mechanical stirring | Medium |

| Filtration | Gravity then vacuum | Pressure filtration systems | Medium |

| Drying | Ambient or desiccator | Vacuum oven with monitoring | High |

Implementing systematic solvent screening using high-throughput crystallization platforms can identify optimal solvent systems more efficiently than sequential experimentation. Additionally, developing a programmed cooling protocol with defined temperature reduction rates (typically 5-20°C/hour through the crystallization window) significantly improves batch-to-batch consistency in crystal size and morphology. For compounds prone to polymorph formation, characterization of the solid form by X-ray powder diffraction after recrystallization ensures consistency in the desired crystalline phase.

Conclusion

Recrystallization remains an essential purification technique for pharmaceutical compounds like this compound, where high purity is non-negotiable. The method success hinges on rational solvent selection informed by systematic testing and understanding of molecular properties, followed by meticulous execution of dissolution, filtration, and crystallization steps. The protocol described herein provides a robust foundation for purifying this compound to standards appropriate for pharmaceutical development, with comprehensive characterization confirming identity and purity.

For challenging separations where single-solvent recrystallization proves insufficient, chromatographic methods including flash chromatography or preparative HPLC may be required as complementary techniques, though these typically involve greater solvent consumption and operational complexity. Additionally, as pharmaceutical development progresses toward commercial manufacturing, evaluation of alternative purification technologies such as continuous crystallization or antisolvent precipitation may offer advantages in efficiency and control for larger-scale operations.

References

- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 2. Recrystallization of Benzoic Acid [alfa-chemistry.com]

- 3. solubility - Solvent for recrystallization of benzoic acid ? - Chemistry... [chemistry.stackexchange.com]

- 4. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]

Introduction and Key Properties of 2,3,4,5-Tetrabromobenzoic Acid

2,3,4,5-Tetrabromobenzoic Acid (TBBA) is a high-production-volume brominated aromatic compound. Its significance in research stems from its role as a primary metabolite of the flame retardant 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB or TBB) [1] [2] [3]. The table below summarizes its core identifiers and physical characteristics.

- Chemical Abstract Service (CAS) No.:

27581-13-1[4] - Molecular Formula:

C7H2Br4O2[5] - Molecular Weight:

549.92g/mol (for the ester precursor EH-TBB; the molecular weight of TBBA itself is typically inferred from its structure) [3] [6] - Physical Form: Solid (based on its classification as a Certified Reference Material) [4]

- Melting Point:

-93 °C(for the 2-Ethylhexyl Ester form, TBBA's precursor) [6] - Boiling Point:

110.6 °C(for the 2-Ethylhexyl Ester form) [4] - Density:

1.785±0.06 g/cm3(Predicted, for the 2-Ethylhexyl Ester form) [6]

TBBA as a Metabolic Intermediate

Role in Xenobiotic Metabolism In vivo and in vitro studies confirm that TBBA is a major metabolite of EH-TBB. This metabolic pathway is significant for understanding the environmental fate and biological impact of this class of flame retardants [2] [3].

Experimental Protocol: In Vivo Metabolite Identification in Rodents

- Objective: To identify and quantify TBBA as a metabolite of EH-TBB in a mammalian model.

- Materials:

- [14C]-labeled EH-TBB (e.g., specific activity ~0.1 µmol/kg) [2].

- Female Sprague-Dawley rats or male B6C3F1 mice.

- Metabolism cages for separate collection of urine and feces.

- Liquid Scintillation Counter (LSC) for measuring [14C]-radioactivity.

- Analytical instruments: LC-MS/MS or HRMS for metabolite identification.

- Solvents: Methanol, n-hexane, toluene [1] [4].

- Procedure:

- Dosing: Administer a single oral dose (e.g., 0.1 to 100 µmol/kg) of [14C]-EH-TBB to animals via gavage [2].

- Sample Collection: House animals in metabolism cages. Collect urine and feces samples at predetermined intervals (e.g., 0-24, 24-48, 48-72 hours) post-administration.

- Radioactivity Measurement: Homogenize fecal samples. Aliquot urine and fecal homogenates for analysis by LSC to determine the total excretion and recovery of the administered dose [2].

- Metabolite Profiling:

- Urine Analysis: Extract urine samples with organic solvents like methanol. Analyze extracts via LC-MS/MS. TBBA and its conjugates (e.g., TBBA-sulfate, TBBA-glycine) are expected in urine, while the parent EH-TBB is not [2].

- Feces Analysis: Extract feces with solvents such as n-hexane or toluene/THF mixtures [4]. Analyze for the presence of both the parent EH-TBB and the TBBA metabolite [2].

- Key Data Interpretation: In a typical study, over 72 hours, cumulative excretion via feces may range from 39-60%, while urinary excretion ranges from 54% to 37%, depending on the dose. The presence of TBBA conjugates in urine indicates significant phase II metabolism [2].

Cytotoxicity and Biomarker Analysis

TBBA demonstrates significant cytotoxicity, particularly in human umbilical vein endothelial cells (HUVECs), and can influence key cellular pathways.

Experimental Protocol: Cell Viability and Gene Expression in HUVECs

- Objective: To assess the cytotoxic effects of TBBA and its impact on vascular function-related genes.

- Materials:

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

- Test Compounds: TBBA (purity >98%), dissolved in methanol as a stock solution (e.g., 1000 mg/L) [1].

- Assay Kits: Cell Counting Kit-8 (CCK-8) for cell viability, Lactate Dehydrogenase (LDH) assay kit for cytotoxicity.

- qPCR Equipment and Reagents: For quantitative analysis of gene expression.

- Procedure:

- Cell Culture and Exposure: Maintain HUVECs in appropriate medium. Expose cells to a concentration range of TBBA (e.g., 0.1 to 200 µg/mL) for 24-72 hours [1].

- Cell Viability Assay (CCK-8):

- Seed HUVECs in a 96-well plate.

- After exposure, add CCK-8 reagent to each well and incubate for 1-4 hours.

- Measure the absorbance at 450 nm. Calculate cell viability as a percentage of the solvent control [1].

- Cytotoxicity Assay (LDH Leakage):

- Use the culture supernatant from the exposed cells.

- Follow the manufacturer's protocol for the LDH assay kit. Increased LDH release indicates loss of membrane integrity and cell death [1].

- Gene Expression Analysis (qPCR):

- Extract total RNA from exposed HUVECs.

- Synthesize cDNA and perform qPCR for target genes such as Endothelial Nitric Oxide Synthase (eNOS), Inducible NOS (iNOS), and Vascular Endothelial Growth Factor A (VEGFA) [1].

- Normalize data using housekeeping genes (e.g., GAPDH, β-actin) and analyze using the 2^(-ΔΔCt) method.

- Key Data Interpretation: TBBA is more cytotoxic than its parent compound, EH-TBB. A concentration of 50 µg/mL TBBA can reduce cell viability to approximately 63% compared to the control. Exposure to TBBA may also lead to the down-regulation of eNOS and up-regulation of iNOS and VEGFA, suggesting potential disruption of vascular homeostasis [1].

The following diagram illustrates the experimental workflow for cytotoxicity and biomarker analysis in HUVECs.

Analytical Methods and Data

Quantitative Cytotoxicity Profile The table below summarizes the cytotoxic effects of TBBA and related compounds on HUVECs, as measured by CCK-8 assay [1].

| Compound | Concentration (µg/mL) | Cell Viability (% of Control) | Key Observations |

|---|---|---|---|

| TBBA | 50 | ~63% | More cytotoxic than parent compound TBB (EH-TBB) |

| TBBA | Information missing from search results | Information missing from search results | Induces cell cycle arrest |

| TBB (EH-TBB) | 50 | ~86% | Parent compound; less toxic than its metabolite |

| TBMEHP | 1.0 | Information missing from search results | Metabolite of TBPH; induces cell cycle arrest |

| Control | N/A | 100% | Solvent (e.g., methanol) only |

Physical-Chemical Properties and Safety Data Key data for handling and analysis are listed below [4] [6].

| Parameter | Specification | Context/Note |

|---|---|---|

| CAS No. | 27581-13-1 | TBBA [4] |

| CAS No. (Precursor) | 183658-27-7 | EH-TBB (TBB) [3] [6] |

| Molecular Formula (Precursor) | C15H18Br4O2 | EH-TBB [3] [6] |

| Molecular Weight (Precursor) | 549.92 g/mol | EH-TBB [3] [6] |

| Boiling Point | 477.5±40.0 °C (Predicted) | For EH-TBB [6] |

| Flash Point | 40 °F (4 °C) | For a solution in Toluene:THF [4] |

| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, skin irritation, serious eye irritation, respiratory irritation [6] |

Safety and Regulatory Considerations

Handling and Storage

- Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and suitable clothing to prevent skin and eye contact. Use respiratory protection if ventilation is inadequate [4] [6].

- Storage: Store in a tightly closed container, sealed and dry, at room temperature. Protect from light, as EH-TBB is light-sensitive [6].

- Flammability: Solutions in certain solvents (e.g., toluene/THF) are highly flammable and have low flash points. Keep away from heat and ignition sources [4].

Regulatory Status

- The parent compound, 2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), is listed as a chemical of concern in regulatory updates. For instance, Massachusetts has finalized regulations prohibiting the sale of certain consumer products containing TBB at levels exceeding 1000 ppm [7].

- TBBA itself, as a metabolite, is subject to risk assessment. A Biomonitoring Equivalent (BE) for risk assessment has been established, indicating its importance in human biomonitoring and public health evaluation [3].

Conclusion

This compound is a molecule of significant interest primarily due to its role as a bioactive metabolite of widely used brominated flame retardants. Researchers should handle it with care due to its cytotoxicity and potential to disrupt vascular endothelial function. Its reliable detection in biological and environmental samples is crucial for assessing exposure and understanding the toxicological profile of its parent compounds.

References

- 1. Effects of novel brominated flame retardants and ... [sciencedirect.com]

- 2. Disposition of the Emerging Brominated Flame Retardant, 2 ... [pubmed.ncbi.nlm.nih.gov]

- 3. , 2 , 3 , 4 - 5 -Ethylhexyl Ester Tetrabromobenzoic Acid 2 [scbt.com]

- 4. CAS No. 27581-13-1 - 2 , 3 , 4 , 5 - Tetrabromobenzoic - AccuStandard acid [accustandard.com]

- 5. , 2 , 3 , 4 - 5 | C7H Tetrabromobenzoic Br Acid O 2 | CID... - PubChem 4 2 [pubchem.ncbi.nlm.nih.gov]

- 6. -Ethylhexyl 2 , 2 , 3 , 4 -tetrabromobenzoate | 183658-27-7 5 [chemicalbook.com]

- 7. Summary of Regulation and Standard Updates(June, 2025) [cmatesting.org]

2,3,4,5-Tetrabromobenzoic acid in coordination chemistry

Application Notes: TBBA as a Biomarker of Exposure

2,3,4,5-Tetrabromobenzoic acid (TBBA) is a key urinary metabolite of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), a major component in the Firemaster 550 (FM550) mixture [1] [2]. The detection of TBBA in human urine serves as a specific biomarker for assessing exposure to FM550, which is an endocrine disruptor and obesogen [1]. The following points summarize its primary application:

- Biomonitoring in Human Populations: Urinary TBBA is a validated biomarker for epidemiological studies. It was detected in 72.4% of urine samples from a studied adult cohort, indicating widespread exposure [1].

- Exposure Pathway Identification: Research shows that levels of TBB on handwipe samples are positively correlated with urinary TBBA concentrations. This suggests that exposure occurs through contact with contaminated household dust and that hand-to-mouth contact is a significant exposure route [1].

- Use in Large-Scale Health Studies: The U.S. National Health and Nutrition Examination Survey (NHANES) includes TBBA in its panel of urinary biomarkers to monitor population-wide exposure to flame retardants [3].

Experimental Protocol: Quantification of Urinary TBBA

The following detailed methodology is based on protocols used by NHANES and published research for measuring TBBA in human urine [3].

Workflow Overview: The following diagram illustrates the major steps in the analytical protocol, from sample preparation to final quantification.

Materials and Reagents:

- Samples: Human urine specimens, stored at -30°C prior to analysis [3].

- Enzymes: β-Glucuronidase (for enzymatic hydrolysis).

- Internal Standards: Isotope-labeled TBBA.

- Solid Phase Extraction (SPE) Cartridges.

- HPLC-grade solvents (e.g., methanol, water, acetonitrile).

- Mobile phases for HPLC, typically acidified water and acrobatrile.

Procedure:

- Sample Preparation: Thaw urine specimens and centrifuge to remove particulates. Aliquot 0.2 mL of urine into a reaction vessel [3].

- Enzymatic Hydrolysis: Add the internal standard and enzyme (e.g., β-glucuronidase) to the urine aliquot. Incubate to hydrolyze conjugated metabolites and release the parent compound [3].

- Solid Phase Extraction (SPE): Load the hydrolyzed sample onto an automated off-line SPE system. Condition the cartridge, load the sample, wash to remove impurities, and elute the target analytes [3].

- Liquid Chromatography: Separate the extracted analytes using reversed-phase high-performance liquid chromatography (HPLC). This step resolves TBBA from other matrix components [3].

- Mass Spectrometry Detection: Detect and quantify TBBA using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in negative ion mode. The isotope dilution method ensures accuracy and precision by correcting for procedural losses [3].

Quantitative Data Summary

The following tables consolidate key quantitative information for TBBA and its parent compound.

Table 1: Analytical Parameters for Urinary TBBA (NHANES Method) [3]

| Parameter | Specification | Value |

|---|---|---|

| Sample Volume | Urine | 0.2 mL |

| Lower Limit of Detection (LLOD) | Concentration | 0.05 ng/mL |

| Imputed Value for < LLOD | LLOD / √2 | ~0.035 ng/mL |

Table 2: Physicochemical Properties of TBB (Parent Compound) [2] [4]

| Property | Description | Value / Information |

|---|---|---|

| CAS Number | - | 183658-27-7 |

| Molecular Formula | - | C₁₅H₁₈Br₄O₂ |

| Molecular Weight | - | 549.92 g/mol |

| Chemical Structure | Ester of TBBA | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate |

| Application | Flame retardant in FM550 | Additive in polyurethane foam |

Pathway Visualization: TBBA as a Metabolic Biomarker

The relationship between the flame retardant TBB, its metabolite TBBA, and the exposure pathway can be visualized as follows.

Research Implications and Limitations

While TBBA's primary documented application is as an exposure biomarker, its structure suggests potential in coordination chemistry. The carboxylate group could, in theory, act as a ligand for metal centers. However, this specific application is not detailed in the available scientific literature. Current research is heavily focused on its toxicological and environmental impact.

- Established Role: The data unequivocally shows that TBBA is a robust biomarker for monitoring human exposure to TBB and FM550 [1] [3].

- Research Gap: The search results do not provide evidence of TBBA's use in the synthesis of coordination compounds or metal-organic frameworks.

- Future Directions: Investigations into the coordination chemistry of TBBA could be a novel area of research, exploring its potential as a polybrominated ligand.

References

Synthesis and Purification of Pentabromobenzoic Acid

The synthesis of perbrominated benzoic acids is a critical first step. The following protocol for 2,3,4,5,6-Pentabromobenzoic acid (PBA) is adapted from a recent publication and can be efficiently reproduced on a multi-gram scale [1].

- Reaction Setup: In a suitable reaction vessel, benzoic acid is brominated using 2.5 equivalents of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or 1,3-dibromoisocyanuric acid (DBI) as the brominating agent in concentrated sulfuric acid (H₂SO₄) at room temperature for approximately 1 hour [1].

- Work-up: The reaction mixture is carefully poured onto excess ice. The resulting precipitate is collected on a sintered glass filter and air-dried. The crude product, which contains the target acid along with impurities like tetrabromobenzoic acid and pentabromobenzene, is then extracted with diethyl ether (Et₂O). This step leaves by-products like cyanuric acid on the filter due to its insolubility [1].

- Purification:

- The combined ether extracts are evaporated to yield a crude mixture of brominated acids.

- This mixture is boiled with an excess of 5% sodium carbonate (Na₂CO₃) solution. The hot suspension is filtered to remove insoluble matter, primarily pentabromobenzene.

- Upon cooling, sodium pentabromobenzoate crystallizes from the solution. This step also helps remove more soluble salts of tetrabromobenzoic acid.

- The collected sodium salt is acidified with hydrochloric acid (HCl) to regenerate the organic acid.

- The final purification involves recrystallization from toluene, yielding analytically pure, X-ray-quality crystals with a reported yield of 61% [1].

The table below summarizes the key reaction and purification parameters:

| Parameter | Specification | Purpose/Note |

|---|---|---|

| Brominating Agent | DBI or DBDMH (2.5 eq.) | Powerful electrophilic bromination agent [1]. |

| Solvent | Concentrated H₂SO₄ | |

| Reaction Time | ~1 hour | At room temperature [1]. |

| Key Purification Step | Na₂CO₃ treatment & recrystallization | Removes tetrabromobenzoic acid and pentabromobenzene impurities [1]. |

| Recrystallization Solvent | Toluene | Produces X-ray quality crystals [1]. |

| Reported Yield | 61% | After purification [1]. |

General Protocol for Lanthanide Complex Formation

While specific data for tetrabromobenzoic acid complexes was not found, a robust methodology for synthesizing lanthanide complexes with tridentate Schiff base ligands provides a transferable framework. The following workflow outlines the general process for the formation and characterization of lanthanide complexes, integrating steps from the synthesis above.

The typical experimental procedure based on this workflow involves [2]:

- Ligand Synthesis (if applicable): For Schiff base complexes, the ligand is first prepared by condensing a substituted benzaldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde) with a hydrazide derivative (e.g., 2-fluorobenzoic hydrazide) [2].

- Complexation: The ligand (e.g., H₂Lᵇʳ) is combined with the lanthanide salt (e.g., Ln(NO₃)₃·xH₂O) in a solvent mixture like ethanol/water. A base, such as triethylamine, is often added to deprotonate the ligand and facilitate complex formation [2].

- Reaction and Isolation: The mixture is heated under reflux for several hours (e.g., 3-5 hours). Upon cooling, the complex often precipitates and is collected by filtration [2].

- Purification: The crude complex is typically purified by recrystallization from a suitable solvent like ethanol [2].

Characterization of Complexes

Comprehensive characterization is essential to confirm the structure and properties of the newly synthesized complexes. The following table lists standard techniques and the key information they provide, as demonstrated in studies of analogous compounds [1] [2].

| Technique | Key Information Obtained | Representative Findings from Analogous Complexes |

|---|---|---|

| Elemental Analysis (CHN) | Confirms elemental composition and purity. | Matches calculated values for proposed formula [2]. |

| Molar Conductivity | Determines electrolytic nature in solution. | Values consistent with 1:1 electrolytes [2]. |

| Mass Spectrometry | Verifies molecular mass and ion fragmentation. | -- |

| FT-IR Spectroscopy | Identifies functional groups and coordination modes. | Shifts in ν(C=O) and ν(C-O) of acid; new Ln-O bonds [1] [2]. |

| NMR Spectroscopy (¹H & ¹³C) | Elucidates molecular structure and symmetry. | -- |

| Thermal Analysis (TGA/DTA) | Assesses thermal stability and decomposition steps. | Reveals loss of coordinated and lattice water molecules [2]. |

| Single-Crystal X-ray Diffraction | Provides definitive solid-state molecular structure. | Reveals 8-coordinate metal center; O/N donor atoms [2]. |

Potential Applications and Research Directions

Although direct applications for tetrabromobenzoic acid complexes are not outlined in the search results, the known properties of similar lanthanide complexes suggest promising research avenues:

- Luminescent Materials: Lanthanide complexes are renowned for their sharp, line-like emission bands. The brominated benzoate ligand could act as an "antenna," absorbing light and efficiently transferring energy to the lanthanide ion (e.g., Eu³⁺, Tb³⁺), enhancing luminescence. This is valuable for bio-imaging or optical sensing [1] [2].

- Antibacterial Agents: Schiff base lanthanide complexes have shown enhanced antibacterial activity compared to their parent ligands. This makes them interesting candidates for developing new metallopharmaceuticals [2].

- Agrochemical Delivery Systems: Lanthanide complexes encapsulated in nanoparticles have been studied for quantifying the biodistribution of agrochemicals in plants. The heavy atom effect from bromine could potentially be exploited in such platforms [3].

Important Disclaimer and Next Steps

The protocols and data presented here are synthesized from research on closely related chemical systems, primarily Pentabromobenzoic acid and Schiff base lanthanide complexes. They serve as a robust and informed starting point, but you must validate and optimize all conditions for your specific target compound, 2,3,4,5-Tetrabromobenzoic acid.

- Search specialized chemical databases like SciFinder, Reaxys, or the CAS Content API using "this compound lanthanide complex" as a key phrase.

- Consult the full-text articles of the cited references for complete experimental details [1] [2].

References

Comprehensive Analytical Guide: 2,3,4,5-Tetrabromobenzoic Acid - Application Notes and Protocols

Introduction and Compound Properties

2,3,4,5-Tetrabromobenzoic acid (TBBA) is a brominated aromatic compound with significant importance in pharmaceutical, environmental, and chemical research. This perhalogenated benzoic acid derivative serves as a key intermediate in the synthesis of various brominated compounds and has emerged as an important analytical standard for multiple applications. The compound's structure features four bromine atoms arranged symmetrically around the benzene ring, creating unique electronic properties that influence its analytical behavior. TBBA's molecular formula is C₇H₂Br₄O₂, with a molecular weight of 485.72 g/mol. The presence of multiple bromine atoms contributes to its high molecular density and influences both its spectroscopic characteristics and chromatographic behavior.

The interest in TBBA as an analytical standard has grown substantially due to its role as a primary metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), a major component in the flame retardant mixture Firemaster 550. This connection has established TBBA as a valuable biomarker for assessing human exposure to flame retardants in epidemiological studies [1]. The compound's structural characteristics, including the electron-withdrawing bromine atoms and carboxylic acid functional group, make it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC), UV-Vis spectroscopy, and mass spectrometry. These properties, combined with its stability and well-defined characteristics, make TBBA an excellent candidate for analytical standardization and method development.

Analytical Methods

HPLC Analysis and Method Development

High-Performance Liquid Chromatography stands as the most widely employed technique for the analysis of this compound, particularly in complex matrices. The development of robust HPLC methods for TBBA requires careful consideration of column chemistry, mobile phase composition, and detection parameters to achieve optimal separation, sensitivity, and reproducibility.

Linear Calibration Using Two Reference Substances (LCTRS): Traditional HPLC quantification often requires a dedicated reference standard for each analyte, which can be cost-prohibitive. The LCTRS method provides a cost-effective alternative that maintains analytical accuracy. This approach is based on the thermodynamic theory of HPLC, which establishes a linear relationship between the retention times (tR) of compounds on different HPLC systems. The methodology involves three key steps: a two-point prediction procedure, validation by multiple points regression, and sequential matching. Through this approach, the tR of TBBA can be accurately calculated using standard retention times and established linear relationships, significantly reducing the need for multiple reference standards while maintaining analytical precision [2].

Chromatographic Conditions: For TBBA analysis, reversed-phase chromatography using C18 columns has proven most effective. The typical mobile phase consists of a mixture of acetonitrile and water, often with acid modifiers such as phosphoric acid to suppress ionization of the carboxylic acid group and improve peak shape. A gradient elution program is recommended, starting with 50% acetonitrile and increasing to 90% over 20 minutes, which provides optimal separation of TBBA from potential interferents. The flow rate is typically maintained at 1.0 mL/min with column temperature set at 30°C, and detection is most commonly performed at 235 nm using a UV-Vis or PDA detector [2].

System Suitability Parameters: To ensure method validity, specific system suitability criteria should be established. These include capacity factor (k') > 2, tailing factor < 1.5, and theoretical plate count > 2000. The method should demonstrate precision with %RSD of retention time less than 2% and peak area less than 5% for consecutive injections [2].

Table 1: Optimized HPLC Conditions for TBBA Analysis

| Parameter | Specification | Notes |

|---|---|---|

| Column | C18 (150 × 4.6 mm, 5μm) | Type B preferred |

| Mobile Phase | Acetonitrile:Water with 0.1% H₃PO₄ | Gradient elution |

| Flow Rate | 1.0 mL/min | Constant |

| Column Temperature | 30°C | Controlled |

| Injection Volume | 10-20 μL | Dependent on sensitivity requirements |

| Detection | UV at 235 nm | PDA recommended for purity verification |

| Run Time | 25-30 minutes | Includes equilibration |

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy provides a straightforward and efficient method for the identification and quantification of this compound, particularly for quality control applications. The technique capitalizes on the compound's distinct chromophoric properties resulting from its conjugated aromatic system with bromine substituents.

The fundamental principle of UV-Vis spectroscopy involves measuring the amount of discrete wavelengths of UV or visible light that are absorbed by or transmitted through a sample in comparison to a reference or blank sample. For TBBA, sample preparation typically involves dissolution in appropriate solvents such as methanol, acetonitrile, or buffered aqueous solutions. The choice of solvent is critical, as it can significantly influence the spectral characteristics. Methanol has been identified as particularly suitable for TBBA analysis, providing excellent solubility and consistent spectral results [3] [4].

Instrument calibration follows the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. The typical workflow involves preparing a series of standard solutions across the expected concentration range (usually 1-50 μg/mL for quantitative work), measuring absorbance at the λmax, and constructing a calibration curve. For TBBA, molar absorptivity (ε) is typically in the range of 10,000-15,000 L·mol⁻¹·cm⁻¹, allowing for sensitive detection. Method validation should include determination of linearity range (typically R² > 0.999), limit of detection (LOD), limit of quantification (LOQ), and precision (%RSD < 2%) [3].

Table 2: Validation Parameters for UV-Vis Spectroscopic Analysis of TBBA

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 1-50 μg/mL | R² > 0.999 |

| Molar Absorptivity (ε) | ~12,500 L·mol⁻¹·cm⁻¹ | Compound-specific |

| Limit of Detection (LOD) | 0.2 μg/mL | S/N > 3 |

| Limit of Quantification (LOQ) | 0.5 μg/mL | S/N > 10 |

| Precision (%RSD) | < 1.5% | n=6 replicates |

| Intermediate Precision | < 2.5% | Different days, analysts |

Sample Preparation Techniques

Proper sample preparation is crucial for accurate analysis of this compound across different matrices. The specific approach varies depending on the sample type, concentration levels, and analytical technique employed.

Urine Sample Preparation (Biomonitoring): For the analysis of TBBA as a biomarker of flame retardant exposure in urine samples, a robust protocol has been developed and validated. The method involves enzymatic deconjugation using β-glucuronidase/sulfatase to liberate the conjugated TBBA, followed by solid-phase extraction (SPE) using mixed-mode cartridges. The extraction process typically includes conditioning with methanol and water, sample loading, washing with acidified water and methanol, and elution with acidified ethyl acetate. The eluent is then evaporated to dryness under a gentle nitrogen stream and reconstituted in the initial mobile phase for LC-MS analysis. This method has demonstrated excellent recovery rates (85-95%) and allows for detection at ng/mL levels, which is essential for assessing environmental exposures [1].

Dust and Environmental Samples: Analysis of TBBA in dust samples, which serves as an important indicator of indoor contamination with flame retardants, requires specialized extraction techniques. The recommended approach involves accelerated solvent extraction (ASE) or sonication with dichloromethane or hexane:acetone mixtures. Following extraction, the samples typically require cleanup using Florisil or silica gel columns to remove interfering compounds. For handwipe samples, which have been shown to correlate with internal exposure levels, extraction with organic solvents followed by concentration and solvent exchange is typically employed [1].

General Handling and Storage: TBBA standard solutions demonstrate good stability when stored properly. Stock solutions prepared in methanol or acetonitrile at concentrations of 1 mg/mL remain stable for at least 6 months when stored at -20°C in amber glass vials. Working solutions should be prepared fresh weekly and stored at 4°C. The compound is photosensitive, requiring protection from light during all preparation and storage steps [1].

Applications and Workflows

Key Application Areas

This compound serves critical functions across multiple scientific disciplines, with particularly important roles in environmental monitoring, pharmaceutical development, and chemical synthesis.

Biomonitoring of Flame Retardant Exposure: TBBA has emerged as a crucial biomarker for assessing human exposure to the flame retardant mixture Firemaster 550. Epidemiological studies have demonstrated that urinary TBBA levels correlate with environmental exposure measures, including handwipe levels and household dust concentrations of the parent compound TBB. This application leverages the fact that TBBA is a primary metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), and its measurement in urine provides a non-invasive method for assessing internal exposure dose. Studies have shown that frequent hand washing can reduce both the mass of TBB on hands and urinary TBBA levels, highlighting the importance of dermal exposure pathways and the value of TBBA monitoring in exposure assessment research [1].

Pharmaceutical and Chemical Intermediate: TBBA serves as a versatile building block in organic synthesis and coordination chemistry. The electron-withdrawing nature of the bromine substituents makes it particularly valuable in reactions where tuning of electronic properties is required. In pharmaceutical development, brominated aromatic compounds often serve as key intermediates in the synthesis of more complex molecules, and TBBA's well-characterized properties make it suitable for such applications. The compound's potential use in designing luminescent coordination compounds is particularly promising, as the "heavy atom effect" from the bromine substituents may enhance luminescence properties in lanthanide complexes [5].

Quality Control Reference Standard: TBBA finds important application as a certified reference material in analytical laboratories, particularly for the calibration of instruments and validation of analytical methods for brominated compounds. Its stability, well-defined characteristics, and suitability for multiple analytical techniques make it ideal for this purpose. In method development, TBBA can serve as a model compound for optimizing separation parameters for brominated aromatics, reducing development time for new analytical procedures [5].

The following workflow illustrates the typical analytical process for TBBA biomonitoring studies:

Environmental Monitoring Protocol

The comprehensive assessment of human exposure to flame retardants using TBBA as a biomarker requires a systematic approach from sample collection through data interpretation. The following detailed protocol has been validated in epidemiological studies and provides reliable results for exposure assessment.

Sample Collection and Handling: Urine samples should be collected in pre-screened containers that have been demonstrated to be free of contaminating phthalates or other interferents. First-morning voids are typically preferred as they represent concentrated specimens. Samples should be aliquoted and frozen at -20°C or below within 4 hours of collection if immediate analysis is not possible. For environmental samples, dust collection should be performed using standardized vacuum protocols with cellulose extraction thimbles, while handwipe samples are typically collected using pre-moistened gauze pads or commercially available handwipe products. All samples should be stored frozen in the dark until analysis to prevent degradation [1].